4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-(pyrrolidin-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBMQGUWPWGRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the pyrrolidin-2-ylmethoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine. Research indicates that modifications to the pyrimidine structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. Studies have demonstrated that certain derivatives exhibit potent COX-2 inhibition comparable to established anti-inflammatory drugs, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrimidine compounds has been well-documented. This compound has shown efficacy against a range of bacterial and fungal strains. This property makes it a candidate for further development as an antimicrobial agent, particularly in the face of rising antibiotic resistance .
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidin-2-ylmethoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidine Derivatives
Substituent Effects at the Pyrimidine 2-Position
The 2-position of the pyrimidine ring is a key site for modulating biological activity. Below is a comparison with derivatives featuring diverse substituents:
Key Observations :
- The methoxy group is critical for activity in pyrido[2,3-d]pyrimidine derivatives .
- A carbonyl group in the linker (e.g., indolylpiperazinylpyrimidines) significantly enhances adenosine A2A receptor binding compared to non-carbonyl analogs .
Impact of Linker Length and Flexibility
The length and rigidity of substituents attached to the pyrimidine 2-position influence pharmacological profiles:
Key Observations :
- Longer linkers (>2 carbons) in indolylpiperazinylpyrimidines eliminate adenosine receptor binding, emphasizing the need for compact substituents .
- The pyrrolidinylmethoxy group’s five-membered ring may provide an ideal balance of rigidity and flexibility, avoiding the drawbacks of extended linkers.
Substitution on Heterocyclic/Aromatic Moieties
Modifications to pendant rings (e.g., indole, pyrrolidine) further refine activity:
Key Observations :
Biological Activity
Overview
4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring with methyl substitutions and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 198.28 g/mol
- CAS Number : 1316220-10-6
The presence of both the pyrimidine and pyrrolidine rings contributes to its unique chemical reactivity and biological interactions, enhancing its pharmacological profile.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. This interaction can lead to altered metabolic pathways within cells, affecting processes such as cell proliferation and apoptosis.
- Cell Signaling Modulation : It influences key signaling pathways, potentially impacting gene expression and cellular responses to external stimuli.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antibacterial effects. For example, studies have shown that certain pyrrolidine derivatives demonstrate strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Potential
In vitro studies have explored the anticancer potential of similar pyrimidine compounds. These compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death. The structural features of this compound may enhance this effect by improving binding affinity to cancer-related targets.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Anticancer | 0.0039 - 0.025 |
| 4,6-Dimethyl-2-pyrrolidinethione | Structure | Antibacterial | 0.0025 |
| 4-Methyl-2-pyrrolidinyl-pyrimidine | Structure | Anticancer | 0.005 |
Q & A
Q. What are the common synthetic routes for preparing 4,6-dimethylpyrimidine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves condensation reactions using substituted pyrimidine precursors. For example, refluxing dehydroacetic acid with hydrazine derivatives in ethanol/acetic acid mixtures can yield pyrimidine intermediates, followed by functionalization with pyrrolidinylmethoxy groups . Optimization includes adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometry of reagents (1:1.2 molar ratio for nucleophilic substitutions). Purification via column chromatography or recrystallization (e.g., petroleum ether/ethyl acetate) is critical to isolate high-purity products .
Q. How can structural characterization of 4,6-dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC), IR spectroscopy , and X-ray crystallography . Key NMR signals include pyrimidine ring protons (δ 6.5–8.5 ppm) and pyrrolidine methoxy protons (δ 3.5–4.5 ppm). X-ray crystallography resolves bond angles (e.g., dihedral angles between pyrimidine and pyrrolidine rings) and hydrogen-bonding networks, with planar pyrimidine rings showing RMS deviations <0.05 Å .
Q. What safety protocols are essential when handling pyrimidine derivatives with reactive substituents?
- Methodological Answer : Follow OSHA HCS2012 guidelines: use fume hoods for volatile reagents (e.g., thionyl chloride in chlorination steps ), wear nitrile gloves/lab coats, and avoid skin/eye contact. For spills, neutralize acids/bases before disposal. Store compounds at ambient temperatures in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of substitution reactions in 4,6-dimethylpyrimidine derivatives?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify nucleophilic/electrophilic sites. For example, the 2-position of pyrimidine is more reactive due to lower electron density, favoring methoxy or amine substitutions. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine analogs?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values and correlate with substituent effects (e.g., electron-withdrawing groups enhance antifungal activity ). Replicate assays under standardized conditions (e.g., MIC testing against Candida albicans). Use SAR (structure-activity relationship) models to isolate critical functional groups (e.g., pyrrolidinylmethoxy vs. piperidinyl groups ).
Q. How do intermolecular interactions (e.g., π-π stacking) influence the crystallographic packing of 4,6-dimethylpyrimidine derivatives?
- Methodological Answer : Analyze X-ray diffraction data for centroid distances (e.g., 3.55 Å between pyrimidine rings ) and hydrogen-bonding motifs (N–H⋯Cl, C–H⋯O). Use software like Mercury to visualize packing diagrams. Compare with related structures (e.g., 4,6-dimethoxy-2-(methylsulfanyl)pyrimidinium chloride) to identify trends in lattice stability .
Q. What methodologies quantify the stability of 4,6-dimethylpyrimidine derivatives under physiological conditions?
- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 72 hours. Calculate half-life using first-order kinetics. Assess photostability under UV light (λ = 254 nm) and identify degradation products (e.g., hydrolyzed methoxy groups ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
